molecular formula C13H13BrN2O3 B11925364 6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione

6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione

Cat. No.: B11925364
M. Wt: 325.16 g/mol
InChI Key: OBZVMLSDZOMNRM-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethylspiro[chroman-4,4’-imidazolidine]-2’,5’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a bromine atom, a chroman ring, and an imidazolidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2-dimethylspiro[chroman-4,4’-imidazolidine]-2’,5’-dione typically involves multiple steps, starting with the preparation of the chroman and imidazolidine precursors. One common method involves the bromination of 2,2-dimethylchroman, followed by the formation of the spiro linkage with imidazolidine. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethylspiro[chroman-4,4’-imidazolidine]-2’,5’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spiro compounds.

Scientific Research Applications

6-Bromo-2,2-dimethylspiro[chroman-4,4’-imidazolidine]-2’,5’-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethylspiro[chroman-4,4’-imidazolidine]-2’,5’-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and spiro linkage play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,2-dimethylspiro[chroman-3,1’-cyclopropan]-4-one: This compound features a cyclopropan ring instead of an imidazolidine ring, leading to different chemical and biological properties.

    Chroman-4-one Derivatives: These compounds share the chroman core but differ in the substituents and additional rings attached to the structure.

Uniqueness

6-Bromo-2,2-dimethylspiro[chroman-4,4’-imidazolidine]-2’,5’-dione is unique due to its specific spiro linkage and the presence of both bromine and imidazolidine rings

Properties

Molecular Formula

C13H13BrN2O3

Molecular Weight

325.16 g/mol

IUPAC Name

6-bromo-2,2-dimethylspiro[3H-chromene-4,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C13H13BrN2O3/c1-12(2)6-13(10(17)15-11(18)16-13)8-5-7(14)3-4-9(8)19-12/h3-5H,6H2,1-2H3,(H2,15,16,17,18)

InChI Key

OBZVMLSDZOMNRM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C3=C(O1)C=CC(=C3)Br)C(=O)NC(=O)N2)C

Origin of Product

United States

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